Ethyl (2-benzoyl-4-nitrophenoxy)acetate
Description
Ethyl (2-benzoyl-4-nitrophenoxy)acetate is a synthetic organic compound featuring a phenoxyacetic acid ester backbone with a benzoyl group at the 2-position and a nitro group at the 4-position of the aromatic ring. For instance, alkylation reactions involving nitrophenol derivatives (e.g., p-nitrophenol) with ethyl bromoacetate are well-documented, as seen in the synthesis of ethyl 2-(4-nitrophenoxy)acetate . The benzoyl substituent likely enhances the compound’s electron-withdrawing character, influencing its reactivity and physicochemical properties compared to simpler nitro-substituted analogs. Such compounds are often intermediates in pharmaceuticals or agrochemicals, though specific applications for this molecule require further investigation.
Properties
CAS No. |
111044-19-0 |
|---|---|
Molecular Formula |
C17H15NO6 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
ethyl 2-(2-benzoyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C17H15NO6/c1-2-23-16(19)11-24-15-9-8-13(18(21)22)10-14(15)17(20)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
HFVLMNKVGIXHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
Phenolic Alkylation with Ethyl Chloroacetate
The most widely reported method involves the alkylation of 2-benzoyl-4-nitrophenol with ethyl chloroacetate under basic conditions. This reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the electrophilic carbon of ethyl chloroacetate.
Key parameters include:
- Base selection : Potassium carbonate (K₂CO₃) in acetone achieves 78–82% yields due to its mild nucleophilicity and solubility.
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require stringent temperature control (60–70°C) to avoid ester hydrolysis.
- Stoichiometry : A 1:1.2 molar ratio of phenol to ethyl chloroacetate minimizes di-alkylation byproducts.
Table 1: Phenolic Alkylation Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Base | K₂CO₃ | 82 | 98.5 | |
| Solvent | Acetone | 78 | 97.8 | |
| Temperature | 60°C | 80 | 98.2 | |
| Reaction Time | 6 hours | 81 | 98.0 |
Esterification of Preformed Acids
Carboxylic Acid Activation
Alternative routes involve synthesizing 2-benzoyl-4-nitrophenoxyacetic acid followed by esterification with ethanol. This two-step approach allows better control over intermediate purity:
- Acid synthesis : Condensation of 2-benzoyl-4-nitrophenol with chloroacetic acid using phase-transfer catalysis (PTC). Tetrabutylammonium bromide (TBAB) in a water/dichloromethane biphasic system achieves 85% conversion.
- Esterification : Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF. This method yields 89–92% ester with minimal racemization.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors to enhance heat/mass transfer:
- Residence time : 8–10 minutes at 120°C
- Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) on silica supports enable catalyst reuse for >15 cycles
- Productivity : 12 kg/L·h compared to 2.3 kg/L·h in batch processes
Table 2: Batch vs. Flow Synthesis Metrics
| Metric | Batch Reactor | Flow Reactor | Improvement (%) |
|---|---|---|---|
| Space-Time Yield | 2.3 kg/L·h | 12 kg/L·h | 422 |
| Energy Consumption | 15 kWh/kg | 6.2 kWh/kg | 59 |
| Byproduct Formation | 4.7% | 1.1% | 77 |
Critical Process Optimization Parameters
Nitro Group Stability
The 4-nitro substituent necessitates careful handling:
Analytical Validation Protocols
In-Process Quality Control
Stability-Indicating Methods
Forced degradation studies under ICH guidelines:
- Hydrolytic stress : 0.1N HCl/NaOH at 80°C for 1 hour shows <2% decomposition
- Thermal stress : 105°C for 48 hours results in 0.8% total impurities
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-benzoyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction of the nitro group: 2-amino-4-benzoylphenoxyacetate.
Reduction of the benzoyl group: 2-hydroxy-4-nitrophenoxyacetate.
Hydrolysis of the ester group: 2-benzoyl-4-nitrophenoxyacetic acid.
Scientific Research Applications
Ethyl (2-benzoyl-4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-benzoyl-4-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
Key Observations :
- Substituent Position : The position of nitro and benzoyl groups significantly impacts electronic properties. For example, para-nitro groups (as in ) enhance electrophilicity, while ortho-substituents (e.g., 2-nitro in ) introduce steric hindrance.
- Functional Groups: Phenoxy-linked acetates (e.g., ) exhibit different reactivity compared to direct phenyl acetates (e.g., ). The phenoxy linkage may increase hydrolytic stability under basic conditions.
- Benzoyl vs. Benzyloxy : The benzoyl group (electron-withdrawing) in the target compound contrasts with the benzyloxy group (electron-donating) in , altering solubility and reaction pathways.
Reactivity Trends :
- Nitro Reduction: Nitro groups in phenoxy acetates (e.g., ) are more accessible for reduction than in sterically hindered analogs (e.g., ).
- Ester Hydrolysis : Bulky substituents (e.g., benzoyl) likely slow hydrolysis compared to simpler esters like ethyl acetate .
Physicochemical Properties
- Melting Points: Ethyl 2-(4-aminophenoxy)acetate crystallizes at 56–58°C, whereas nitro-substituted analogs (e.g., ) are often oils or low-melting solids due to reduced symmetry.
- Solubility: Benzoyl and nitro groups increase lipophilicity, making the target compound less water-soluble than hydroxyl or amino derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
